1-(3-Piperidinylmethyl)azepane dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by a piperidine ring attached to an azepane structure, which is a seven-membered saturated ring containing one nitrogen atom. The dihydrochloride form indicates that the compound is a salt formed with hydrochloric acid, enhancing its solubility and stability in various applications.
1-(3-Piperidinylmethyl)azepane dihydrochloride can be classified as:
The synthesis of 1-(3-Piperidinylmethyl)azepane dihydrochloride typically involves multi-step reactions that may include:
Recent studies have proposed various synthetic routes that emphasize efficiency and yield. For instance, palladium-catalyzed hydrogenation methods have been employed to enhance selectivity and reduce by-products during the synthesis of piperidine derivatives . Additionally, one-pot reactions combining multiple steps have been explored for synthesizing complex piperidine structures .
The molecular structure of 1-(3-Piperidinylmethyl)azepane dihydrochloride features:
This structural representation indicates the presence of two nitrogen atoms, contributing to its basicity and potential interactions in biological systems.
1-(3-Piperidinylmethyl)azepane dihydrochloride can undergo various chemical reactions, including:
Advanced synthetic methodologies such as asymmetric hydrogenation and catalytic processes have been explored to improve yields and selectivity in reactions involving piperidine derivatives . This includes using specific catalysts that enhance reaction rates while minimizing unwanted side reactions.
1-(3-Piperidinylmethyl)azepane dihydrochloride has several scientific uses:
The ongoing research into piperidine derivatives continues to reveal their significance in medicinal chemistry, highlighting their potential therapeutic applications across various domains.
1-(3-Piperidinylmethyl)azepane dihydrochloride represents a structurally complex molecule designed to exploit the pharmacological potential of two privileged nitrogen-containing heterocycles: piperidine and azepane. This hybrid compound exemplifies rational drug design strategies aimed at modulating central nervous system (CNS) targets, particularly opioid receptors. Its dihydrochloride salt form enhances aqueous solubility and bioavailability—critical factors for in vivo efficacy. The molecular integration of a piperidine ring linked via a methylene bridge to an azepane scaffold creates a unique spatial orientation hypothesized to enhance receptor interaction specificity compared to simpler monocyclic analogs. While direct biological data for this specific compound is limited in the literature, its structural framework aligns with established pharmacophores for G-protein-coupled receptor (GPCR) modulation, positioning it as a compelling subject for exploratory medicinal chemistry [3] [8].
Piperidine (hexahydropyridine) and azepane (hexahydroazepine) are saturated heterocyclic scaffolds of profound significance in medicinal chemistry. Piperidine ranks among the most prevalent nitrogen-containing rings in FDA-approved drugs, present in over 20 classes of pharmaceuticals including antipsychotics (e.g., haloperidol), analgesics (e.g., fentanyl), and anticancer agents (e.g., raloxifene) [4] [6]. Its conformational rigidity and basic nitrogen (pKa ~11) facilitate ionic interactions with biological targets, while its chair conformation provides stereochemical versatility.
Azepane, the seven-membered homolog, offers enhanced conformational flexibility and altered spatial projection of pharmacophoric elements. It features prominently in the "top 100 most frequently used ring systems" for small-molecule drugs [3]. Notable azepane-containing therapeutics include:
Table 1: Therapeutic Agents Featuring Piperidine or Azepane Scaffolds
Scaffold | Drug Example | Therapeutic Class | Primary Target |
---|---|---|---|
Piperidine | Raloxifene | Selective Estrogen Receptor Modulator | Estrogen Receptor |
Piperidine | Donepezil | Acetylcholinesterase Inhibitor | Acetylcholinesterase |
Azepane | Doxepin | Antidepressant | H1 Histamine Receptor |
Azepane | Cyclobenzaprine | Muscle Relaxant | H1 Histamine Receptor |
The synergistic integration of both scaffolds in 1-(3-Piperidinylmethyl)azepane creates a dual heterocyclic pharmacophore. This design exploits piperidine’s propensity for CNS penetration and azepane’s capacity for extended binding site interactions, potentially enabling high-affinity engagement with complex protein pockets such as those in opioid receptors [3] [6]. Synthetic routes to such hybrids often leverage catalytic hydrogenation (e.g., Pd/C or Ru catalysis) of pyridine precursors or reductive amination strategies, as documented for structurally related azepane-piperidine conjugates [6] [8].
The molecular architecture of 1-(3-Piperidinylmethyl)azepane dihydrochloride suggests specific advantages for opioid receptor binding. Key structural features include:
Computational docking models of analogous compounds reveal that the piperidine moiety often anchors in a hydrophobic subpocket, while the azepane ring extends toward extracellular loop regions, potentially influencing subtype selectivity. This binding mode mirrors pharmacophores of selective KOR antagonists where aromatic groups are absent—a paradigm shift from traditional opioid ligands like naltrexone [2] [3].
Table 2: Structural Comparison with Established Opioid Pharmacophores
Compound Type | Key Structural Features | Receptor Selectivity |
---|---|---|
Morphine-derived (e.g., Naloxone) | Phenanthrene core, tertiary amine | Non-selective opioid antagonist |
Piperidine-based (e.g., Loperamide) | 4-Phenylpiperidine, quaternary carbon | μ-opioid (MOR) agonist |
Azepane-Piperidine Hybrid | Aliphatic rings, methylene linker, dual basic nitrogens | Predicted κ-opioid (KOR) selectivity |
Molecular modeling studies on related trans-(3,4)-dimethyl-4-(3-hydroxyphenyl)piperidines demonstrate that substitution at the 3-position significantly modulates receptor selectivity. In 1-(3-Piperidinylmethyl)azepane, the absence of aromatic groups may reduce μ-opioid receptor (MOR) affinity while enhancing KOR engagement, analogous to the selectivity shift observed in 2-amino-1,1-dimethyl-7-hydroxytetralin-derived antagonists [2].
The development of KOR antagonists represents a critical trajectory in pain management and addiction therapy research. Early KOR ligands like pentazocine exhibited partial agonist activity with associated dysphoria and sedation. The discovery of the prototypical antagonist nor-Binaltorphimine (nor-BNI) in the 1980s—a bivalent ligand containing two piperidine-like thebaine units—revealed the therapeutic potential of KOR blockade for depression and addiction [2] [3].
Key evolutionary milestones include:
Table 3: Evolution of κ-Opioid Receptor Antagonist Scaffolds
Generation | Representative Compound | Core Scaffold | Key Advance |
---|---|---|---|
First (1980s) | nor-BNI | Dimeric Thebaine-Piperidine | High Selectivity |
Second (2000s) | JDTic | 3,4-Dimethylpiperidine | Oral Bioavailability |
Third (Present) | AZ-MTAB | Piperidine-Azepane Hybrid | Metabolic Stability & CNS Penetration |
Investigational | 1-(3-Piperidinylmethyl)azepane | Piperidine-Methylazepane | Structural Minimalism & Synthetic Accessibility |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: